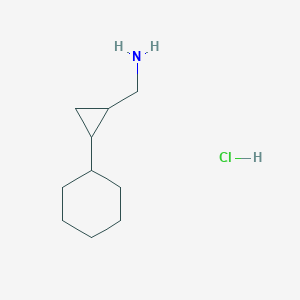

(2-Cyclohexylcyclopropyl)methanamine hydrochloride

Description

(2-Cyclohexylcyclopropyl)methanamine hydrochloride (CAS: 2307779-75-3) is a chiral amine hydrochloride derivative characterized by a cyclohexyl-substituted cyclopropane ring attached to a methanamine backbone. Key properties include:

- Molecular formula: C₁₀H₁₈ClN

- Molecular weight: 189.7 g/mol .

- Purity: ≥95% (discontinued commercially) .

This compound is listed as discontinued in commercial catalogs, suggesting challenges in synthesis, stability, or niche applications .

Properties

IUPAC Name |

(2-cyclohexylcyclopropyl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N.ClH/c11-7-9-6-10(9)8-4-2-1-3-5-8;/h8-10H,1-7,11H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFVZATDZZAKLKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2CC2CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Cyclohexylcyclopropyl)methanamine hydrochloride typically involves the reaction of cyclohexylcyclopropane with methanamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. The reaction mixture is then treated with hydrochloric acid to obtain the hydrochloride salt of the compound.

Industrial Production Methods: Industrial production of (2-Cyclohexylcyclopropyl)methanamine hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity of the final product. The reaction conditions, such as temperature and pressure, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: (2-Cyclohexylcyclopropyl)methanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding cyclopropyl ketones.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methanamine group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like halides (Cl-, Br-) and alkoxides (RO-) are commonly used in substitution reactions.

Major Products:

Oxidation: Cyclopropyl ketones.

Reduction: Amine derivatives.

Substitution: Various substituted cyclopropyl derivatives.

Scientific Research Applications

(2-Cyclohexylcyclopropyl)methanamine hydrochloride has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Cyclohexylcyclopropyl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Table 1: Comparative Analysis of Cyclopropane-Containing Methanamine Derivatives

Key Differences and Implications

Substituent Effects on Physicochemical Properties

- Cyclohexyl vs.

- Heterocyclic Modifications : The triazole-containing analog () exhibits higher nitrogen content, favoring hydrogen bonding and solubility in polar solvents, unlike the hydrophobic cyclohexyl derivative.

Pharmacological Relevance

- Chirality : Both the target compound and (S)-cyclopropyl(2-fluorophenyl)methanamine HCl () are chiral, making them candidates for enantioselective drug design.

- Fluorine Substitution : Fluorinated analogs () may exhibit enhanced metabolic stability and bioavailability due to fluorine’s electronegativity and small atomic radius.

Commercial Availability

Target Compound

Analogues

- Triazole Derivative () : Widely used in synthesizing antiviral and anticancer agents due to its hydrogen-bonding capacity.

- Thiazol Derivative () : Applied in optoelectronic materials, leveraging the thiazol ring’s conjugated π-system.

- Fluorophenyl Analog () : Explored in neurotransmitter reuptake inhibition studies, attributed to fluorine’s mimicry of hydroxyl groups.

Biological Activity

(2-Cyclohexylcyclopropyl)methanamine hydrochloride is an organic compound with the molecular formula C10H20ClN. It is characterized as a crystalline solid that exhibits solubility in water and various organic solvents. This compound has garnered attention in scientific research due to its potential biological activities and applications in medicinal chemistry.

The synthesis of (2-Cyclohexylcyclopropyl)methanamine hydrochloride typically involves the reaction of cyclohexylcyclopropane with methanamine under controlled conditions, often in the presence of solvents and catalysts. The hydrochloride salt is obtained by treating the reaction mixture with hydrochloric acid.

Key Chemical Reactions

- Oxidation: Can be oxidized to form cyclopropyl ketones.

- Reduction: Can be reduced to its corresponding amine derivatives.

- Substitution: Undergoes nucleophilic substitution reactions.

Biological Activity

Research into the biological activity of (2-Cyclohexylcyclopropyl)methanamine hydrochloride has revealed several potential interactions with biological systems. The compound's mechanism of action involves binding to specific molecular targets, which may include receptors or enzymes, thereby modulating their activity.

The compound interacts with various biological pathways, influencing physiological responses. The exact targets and pathways are context-dependent, varying with specific applications in research and medicine.

Case Studies and Research Findings

-

Enzymatic Interaction Studies:

Research indicates that (2-Cyclohexylcyclopropyl)methanamine hydrochloride can influence enzyme activities, showcasing its potential as a biochemical probe. -

Therapeutic Applications:

Investigations have highlighted its role as a precursor for drug development, particularly in synthesizing pharmacologically active compounds . -

Comparative Studies:

When compared to similar compounds, such as (2-Chloropyridin-4-yl)methanamine hydrochloride, it exhibits unique properties due to its cyclopropyl and cyclohexyl moieties, making it a valuable candidate for further exploration in medicinal chemistry.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C10H20ClN |

| IUPAC Name | (2-Cyclohexylcyclopropyl)methanamine hydrochloride |

| Solubility | Water and organic solvents |

| Major Synthetic Route | Cyclohexylcyclopropane + Methanamine |

| Major Applications | Drug development, enzyme studies |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.